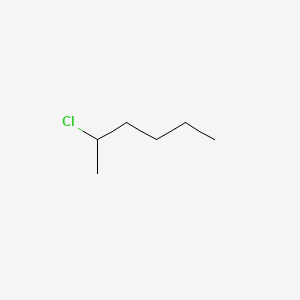

2-Chlorohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCIPJOIEVLTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867751 | |

| Record name | Hexane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-28-8 | |

| Record name | 2-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorohexane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound belonging to the class of alkyl halides.[1] It is a chlorinated derivative of hexane (B92381), with a chlorine atom substituted at the second carbon position.[2] This positioning of the halogen atom classifies it as a secondary alkyl chloride, which significantly influences its chemical reactivity and physical properties.[2] Its molecular formula is C₆H₁₃Cl.[3][4] this compound serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its core physical and chemical properties, experimental methodologies, and key reactions.

Physical Properties

This compound is a colorless liquid at room temperature, characterized by a light, sweet, chloroform-like odor.[1] It is a flammable liquid that is less dense than water and insoluble in it.[5] The physical characteristics are summarized in the table below.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₆H₁₃Cl | - | [2][3][4][6] |

| Molecular Weight | 120.62 | g/mol | [2][3][4][7] |

| Appearance | Colorless, clear liquid | - | [1][8] |

| Odor | Light, sweet, chloroform-like | - | [1] |

| Density | 0.87 | g/cm³ | [9][10] |

| 0.8728 | g/cm³ | [1] | |

| 0.869 | g/mL | [11] | |

| Boiling Point | 122 | °C | [8][10][12] |

| 122.5 | °C | [13] | |

| 125 | °C | [11] | |

| Melting Point | -74.60 | °C | [1] |

| -35.1 (estimate) | °C | [9][13] | |

| Flash Point | 25 | °C | [9] |

| Refractive Index | 1.411 - 1.420 | - | [9][10] |

| 1.414 | - | [11] | |

| Vapor Pressure | 1.8 | mm Hg | [9] |

| Solubility | Insoluble in water.[1][5] Highly soluble in organic solvents like hexane, benzene, and diethyl ether.[1] | - | [1][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the chlorine atom on a secondary carbon. This structure allows it to undergo two primary types of reactions: nucleophilic substitution and elimination.[2]

Reactivity Profile:

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. As a secondary alkyl halide, this compound can react via both SN1 and SN2 mechanisms, depending on the reaction conditions (e.g., solvent polarity, nucleophile strength).[2] For instance, reaction with ethanol (B145695) can yield 2-ethoxyhexane.[2]

-

Elimination Reactions: In the presence of a strong base, such as sodium ethoxide, this compound will predominantly undergo an E2 elimination reaction to form alkenes, primarily 2-hexene.[2]

-

Intermediate in Synthesis: It is primarily used as an intermediate to produce other organic compounds. For example, it can be used in Friedel-Crafts alkylation reactions to add a hexyl group to an aromatic ring.[2]

Below is a diagram illustrating the main reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the nucleophilic substitution of hexan-2-ol and the free-radical chlorination of hexane.[2]

1. From Hexan-2-ol (Nucleophilic Substitution):

-

Principle: This method involves the reaction of a secondary alcohol, hexan-2-ol, with a hydrohalic acid like hydrochloric acid (HCl). The hydroxyl group is protonated, forming a good leaving group (water), which is then displaced by the chloride ion.[2]

-

General Protocol:

-

Hexan-2-ol is mixed with concentrated hydrochloric acid in a round-bottom flask equipped with a condenser.

-

The mixture is heated under reflux to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]

-

After cooling, the organic layer is separated from the aqueous layer using a separatory funnel.

-

The organic layer is washed with a sodium bicarbonate solution to neutralize excess acid, followed by a water wash.

-

The crude this compound is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).

-

The final product is purified by distillation.

-

2. From Hexane (Free Radical Chlorination):

-

Principle: This industrial method involves the reaction of hexane with chlorine gas (Cl₂), initiated by UV light or heat.[2] This free-radical mechanism is less selective and produces a mixture of chlorinated hexane isomers.[2]

-

General Protocol:

-

Liquid or gaseous hexane is introduced into a reactor.

-

Chlorine gas is bubbled through the hexane.

-

The reactor is irradiated with UV light or heated to initiate the formation of chlorine radicals.

-

The reaction is allowed to proceed for a controlled time to minimize over-chlorination.

-

The resulting mixture of chlorinated hexanes is then separated by fractional distillation to isolate the this compound isomer.

-

A generalized workflow for the synthesis and purification process is shown below.

Analytical Methods

-

Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of a synthesis reaction by comparing the spots of the starting material and the product mixture over time.[14]

-

Gas Chromatography (GC): Used to determine the purity of the final product and to separate it from other isomers or unreacted starting materials.[15]

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the final product.[9] this compound exhibits unique CH₂Cl bending modes in its IR spectrum at approximately 747 cm⁻¹.[2]

Safety and Handling

This compound is a flammable liquid and vapor.[7] It is also classified as a skin and eye irritant.[7] Proper safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential when handling this chemical.[5] It is classified as a Dangerous Good for transport.[3] Storage should be in a cool, well-ventilated area, away from ignition sources.[5]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 638-28-8 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Hexane, 2-chloro- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Hexane, 2-chloro- | C6H13Cl | CID 12521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 638-28-8 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound [stenutz.eu]

- 12. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Solved Synthesize 2-chloro-hexane 1. List the starting | Chegg.com [chegg.com]

- 15. Hexane, 2-chloro- [webbook.nist.gov]

Synthesis of 2-Chlorohexane from 2-Hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the synthesis of 2-chlorohexane from 2-hexanol (B165339). It is intended to serve as a technical resource, offering detailed experimental protocols, a comparative analysis of synthetic routes, and an examination of the underlying reaction mechanisms and stereochemical outcomes.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. This compound, a valuable intermediate in the production of various fine chemicals and pharmaceutical compounds, can be efficiently synthesized from the readily available precursor, 2-hexanol. The primary methods for this conversion involve the use of thionyl chloride (SOCl₂) and hydrogen chloride (HCl). The choice of reagent and reaction conditions is critical as it dictates the reaction mechanism, yield, and stereochemical outcome of the product. This guide will delve into the specifics of these two main synthetic pathways.

Reaction with Thionyl Chloride (SOCl₂)

The reaction of 2-hexanol with thionyl chloride is a widely used and effective method for the synthesis of this compound. This reaction is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product. The stereochemical outcome of this reaction is highly dependent on the presence or absence of a base, such as pyridine (B92270).

Reaction Mechanisms

The reaction of a secondary alcohol like 2-hexanol with thionyl chloride can proceed through two primary mechanisms:

-

Sₙi (Substitution Nucleophilic internal): In the absence of a base, the reaction typically proceeds with retention of configuration . The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses, with the chloride being delivered from the same face as the departing sulfur dioxide molecule.

-

Sₙ2 (Substitution Nucleophilic Bimolecular): In the presence of a base like pyridine, the reaction proceeds with inversion of configuration . Pyridine reacts with the intermediate alkyl chlorosulfite, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 fashion.[1][2]

Experimental Protocol (with Pyridine)

The following protocol is a representative procedure for the synthesis of this compound from 2-hexanol using thionyl chloride in the presence of pyridine, leading to inversion of stereochemistry.

Materials:

-

2-Hexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-hexanol and a stoichiometric amount of pyridine dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a slight excess of thionyl chloride dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% hydrochloric acid solution (to remove pyridine), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by simple distillation.

-

Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 122-124 °C at atmospheric pressure.

Quantitative Data

| Reagent | Solvent | Base | Temperature | Reaction Time | Typical Yield (Analogous Reactions) | Stereochemistry |

| Thionyl Chloride (SOCl₂) | Diethyl Ether | Pyridine | Reflux | 1-2 hours | 70-80% | Inversion |

| Thionyl Chloride (SOCl₂) | - | None | Reflux | 1-2 hours | Variable | Retention |

Reaction with Hydrogen Chloride (HCl)

The reaction of 2-hexanol with concentrated hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (the Lucas reagent), is another common method for the synthesis of this compound. This reaction is particularly useful for distinguishing between primary, secondary, and tertiary alcohols based on the rate of reaction.

Reaction Mechanism

Being a secondary alcohol, 2-hexanol reacts with concentrated HCl primarily through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. The reaction proceeds in the following steps:

-

Protonation of the alcohol: The hydroxyl group of 2-hexanol is protonated by the strong acid (HCl) to form a good leaving group (water).

-

Formation of a carbocation: The protonated alcohol dissociates to form a secondary carbocation.

-

Nucleophilic attack: The chloride ion (from HCl) acts as a nucleophile and attacks the carbocation to form this compound.

Due to the formation of a planar carbocation intermediate, the nucleophilic attack can occur from either face, leading to a racemic mixture if the starting alcohol is chiral.

Experimental Protocol (Lucas Reagent)

The following is a general procedure for the reaction of a secondary alcohol with the Lucas reagent.

Materials:

-

2-Hexanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

-

In a test tube or a small flask, add 2-hexanol.

-

Add the Lucas reagent to the 2-hexanol and shake the mixture vigorously.

-

Observe the reaction. The formation of a cloudy solution or a separate layer of this compound indicates the reaction is proceeding. For a secondary alcohol, this may take several minutes. Gentle warming may be required to initiate the reaction.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer (this compound) from the aqueous layer.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the this compound over anhydrous sodium sulfate.

-

Filter and purify by fractional distillation.

Quantitative Data

| Reagent | Catalyst | Temperature | Reaction Time | Typical Yield (Analogous Reactions) | Stereochemistry |

| Concentrated HCl | Zinc Chloride (ZnCl₂) | Room Temp. / Gentle Warming | 5-15 minutes (for turbidity) | Not readily available | Racemization |

| Concentrated HCl | Phase-Transfer Catalyst | 100-105 °C | 45 hours | 80-90% (for primary alcohols) | - |

Purification of this compound

The primary method for purifying this compound from the reaction mixture is fractional distillation . This technique is effective in separating the desired product from any unreacted 2-hexanol, byproducts, and residual solvent. The boiling point of this compound is approximately 122-124 °C at atmospheric pressure, while the boiling point of 2-hexanol is around 135-136 °C. This difference in boiling points allows for efficient separation.

Visualizing the Synthesis Pathways

To better understand the logical flow of the synthesis and the key decision points, the following diagrams are provided.

Caption: General workflow for the synthesis of this compound from 2-hexanol.

Caption: Signaling pathways of the primary reaction mechanisms.

Conclusion

The synthesis of this compound from 2-hexanol can be effectively achieved through two primary methods: reaction with thionyl chloride and reaction with hydrogen chloride. The choice between these methods will depend on the desired stereochemical outcome and the scale of the reaction. The use of thionyl chloride offers the advantage of gaseous byproducts and the ability to control the stereochemistry through the addition of a base like pyridine. The reaction with hydrogen chloride, particularly with the use of the Lucas reagent, provides a classic example of an Sₙ1 reaction for a secondary alcohol. For both methods, fractional distillation is the recommended procedure for obtaining a pure product. This guide provides the necessary theoretical background and practical considerations for researchers to select and perform the most suitable synthesis for their specific needs.

References

An In-depth Technical Guide to the Mechanism of Free Radical Chlorination of Hexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the free radical chlorination of hexane (B92381), a fundamental reaction in organic chemistry with implications in various fields, including the synthesis of pharmaceutical intermediates. The document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the core concepts.

Reaction Mechanism

The free radical chlorination of hexane proceeds via a chain reaction mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1] This reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy required to homolytically cleave the relatively weak chlorine-chlorine bond.[2]

Initiation

The initiation step involves the homolytic cleavage of a chlorine molecule (Cl₂) to generate two highly reactive chlorine radicals (Cl•).[3] This process requires an energy input, typically from UV light or heat.[2]

Reaction: Cl₂ + hν (UV light) → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical reacts with a stable molecule to produce a new radical, which can then continue the chain.[4]

-

Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a hexane molecule (C₆H₁₄) to form hydrogen chloride (HCl) and a hexyl radical (C₆H₁₃•). Hexane has primary (1°) and secondary (2°) hydrogens, leading to the formation of different isomeric hexyl radicals. The stability of the resulting radical influences the rate of this step, with the formation of more stable secondary radicals being favored over less stable primary radicals.[5]

Reactions:

-

C₆H₁₄ + Cl• → 1°-C₆H₁₃• + HCl

-

C₆H₁₄ + Cl• → 2°-C₆H₁₃• + HCl

-

-

Step 2: Halogenation. The newly formed hexyl radical reacts with a molecule of chlorine to produce a monochlorinated hexane isomer (C₆H₁₃Cl) and a new chlorine radical.[4] This chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Reactions:

-

1°-C₆H₁₃• + Cl₂ → 1-chlorohexane (B165106) + Cl•

-

2°-C₆H₁₃• + Cl₂ → 2-chlorohexane or 3-chlorohexane (B1360981) + Cl•

-

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[2] These termination steps occur at a lower frequency than propagation steps due to the low concentration of radicals.

Possible Termination Reactions:

-

Cl• + Cl• → Cl₂

-

C₆H₁₃• + Cl• → C₆H₁₃Cl

-

C₆H₁₃• + C₆H₁₃• → C₁₂H₂₆

Data Presentation

The regioselectivity of the free radical chlorination of n-hexane is influenced by both statistical factors (the number of each type of hydrogen atom) and the relative reactivity of each type of C-H bond. Secondary C-H bonds are weaker and lead to more stable secondary radicals, making them more reactive than primary C-H bonds.

| Parameter | Value | Reference |

| Bond Dissociation Energies (n-Hexane) | ||

| Primary C-H (C1-H) | ~101 kcal/mol | [6] |

| Secondary C-H (C2-H, C3-H) | ~98.5 kcal/mol | [6] |

| Relative Reactivity of C-H Bonds (General for Alkanes at room temp.) | ||

| Primary (1°) | 1.0 | [7] |

| Secondary (2°) | 3.9 | [7] |

| Product Distribution of Monochlorination of n-Hexane at 25°C | ||

| 1-Chlorohexane | ~15% | [8] |

| This compound | ~55% | [8] |

| 3-Chlorohexane | ~30% | [8] |

Note: The product distribution can vary with reaction conditions such as temperature and the presence of solvents.[8]

Experimental Protocols

The following is a generalized experimental protocol for the free radical chlorination of hexane, adapted from procedures for similar alkanes. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

n-Hexane

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Gas chromatograph (for product analysis)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-hexane.

-

Initiation:

-

Chemical Initiation: Add a catalytic amount of AIBN to the flask.

-

Photochemical Initiation: Position a UV lamp to irradiate the flask.

-

-

Chlorination: Slowly add sulfuryl chloride (or bubble chlorine gas) to the reaction mixture while stirring and either heating to reflux (for AIBN initiation) or irradiating with the UV lamp. The reaction is exothermic and may require cooling to maintain a controlled rate.

-

Workup: After the reaction is complete (as determined by the cessation of gas evolution or by TLC/GC analysis), cool the mixture to room temperature.

-

Neutralization: Carefully wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts (HCl and SO₂). Vent the separatory funnel frequently to release any CO₂ gas produced.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent. The mixture of chlorohexane isomers can be separated from any unreacted hexane by fractional distillation.

-

Analysis: Analyze the product distribution of the different chlorohexane isomers using gas chromatography (GC).

Visualizations

Reaction Mechanism Pathway

Caption: Reaction pathway for the free radical chlorination of hexane.

Experimental Workflow

Caption: General experimental workflow for hexane chlorination.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Free radical chlorination of hexane produces how many of monochloro derivatives? (including stereoisomer) [allen.in]

- 6. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Chlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorohexane, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | m | 1H | H-2 |

| ~1.70 | m | 2H | H-3 |

| ~1.52 | d | 3H | H-1 |

| ~1.35 | m | 4H | H-4, H-5 |

| ~0.90 | t | 3H | H-6 |

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~60.5 | C-2 |

| ~39.5 | C-3 |

| ~31.0 | C-4 |

| ~25.0 | C-1 |

| ~22.5 | C-5 |

| ~14.0 | C-6 |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2958-2859 | C-H stretch (alkane) |

| 1467 | C-H bend (alkane) |

| ~725 | C-Cl stretch |

Sample phase: Liquid film

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 120 | ~5 | [M]⁺ (with ³⁵Cl) |

| 122 | ~1.6 | [M]⁺ (with ³⁷Cl) |

| 91 | 100 | [M-C₂H₅]⁺ |

| 85 | ~30 | [M-Cl]⁺ |

| 63 | ~40 | [C₄H₇]⁺ |

| 56 | ~85 | [C₄H₈]⁺ |

| 43 | ~75 | [C₃H₇]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile this compound sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how each technique contributes to the final structural elucidation.

Caption: Workflow of Spectroscopic Analysis.

A Comprehensive Technical Guide to the Solubility of 2-Chlorohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-chlorohexane in a variety of common organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on the fundamental principles governing its solubility, presents qualitative solubility data based on established chemical principles and analogous compounds, and offers detailed experimental protocols for determining precise solubility parameters.

Introduction to this compound and its Physicochemical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl. It is a colorless liquid at room temperature and is characterized by its moderate volatility.[1] The presence of a chlorine atom on the second carbon of the hexane (B92381) chain introduces a dipole moment, making the molecule slightly polar. However, the relatively long nonpolar alkyl chain is the dominant structural feature, significantly influencing its solubility behavior. The fundamental principle governing the solubility of this compound is "like dissolves like," which predicts its miscibility with solvents of similar polarity.[2][3]

Solubility of this compound: A Qualitative and Quantitative Overview

This compound exhibits high solubility in a wide range of organic solvents, a property attributable to the favorable intermolecular interactions between the solute and the solvent molecules.[4][5] In contrast, it is sparingly soluble in water due to the energy required to disrupt the strong hydrogen bonds between water molecules.[6][7]

Data Presentation: Solubility in Common Organic Solvents

The following table summarizes the solubility of this compound in various organic solvents. The qualitative descriptions are based on published information for haloalkanes and the expected behavior based on polarity matching. Quantitative data for analogous compounds like 1-bromohexane (B126081) are included for reference.

| Solvent Class | Solvent | Polarity | Expected Solubility of this compound | Reference Data for Analogous Compounds (e.g., 1-Bromohexane) |

| Nonpolar Hydrocarbons | Hexane | Nonpolar | Miscible | Soluble in many organic solvents[8] |

| Benzene | Nonpolar | Miscible | Soluble in many organic solvents[8] | |

| Toluene | Nonpolar | Miscible | Soluble in many organic solvents[8] | |

| Ethers | Diethyl Ether | Weakly Polar | Miscible | Soluble in many organic solvents[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Soluble in many organic solvents[8] | |

| Alcohols | Methanol | Polar Protic | Soluble | Soluble in many organic solvents[8] |

| Ethanol | Polar Protic | Soluble | Soluble in many organic solvents[8] | |

| Isopropanol | Polar Protic | Soluble | Soluble in many organic solvents[8] | |

| Ketones | Acetone | Polar Aprotic | Soluble | Soluble in many organic solvents[8] |

| Halogenated Solvents | Dichloromethane | Polar Aprotic | Miscible | Soluble in many organic solvents[8] |

| Chloroform | Polar Aprotic | Miscible | Soluble in many organic solvents[8] | |

| Polar Solvents | Water | Highly Polar | Sparingly Soluble | Insoluble[8] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Method 1: Visual Determination of Miscibility (Qualitative)

Objective: To rapidly assess whether this compound is miscible with a given solvent at room temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 2 mL) of the solvent of interest.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and gently invert it several times, or briefly vortex, to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture remains a single, clear liquid phase.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: Shake-Flask Method for Quantitative Solubility (Based on OECD Guideline 105)

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Thermostatically controlled shaker bath or incubator

-

Glass flasks with airtight stoppers

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other appropriate analytical instrument

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Prepare a series of flasks containing a known volume or mass of the solvent.

-

Add an excess amount of this compound to each flask to ensure that a saturated solution is formed.

-

Securely stopper the flasks and place them in a shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours). A preliminary experiment can determine the minimum time to reach equilibrium.

-

After equilibration, stop the agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a sample from the clear, supernatant liquid phase. If necessary, filter the sample to remove any suspended microdroplets.

-

Accurately dilute the sample with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL, mol/L, or as a mole fraction.

Visualizing Solubility Principles and Workflows

The following diagrams illustrate the key concepts and processes related to the solubility of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. quora.com [quora.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bromohexane Chemical Properties, Uses, Safety Data & Supplier China | High Purity 1-Bromohexane Price & SDS [qiji-chem.com]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Chlorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 2-chlorohexane, a halogenated hydrocarbon of significant interest in synthetic organic chemistry and as a building block in the development of pharmaceutical compounds. This document details the stereoisomers of this compound, their physical and spectroscopic properties, and presents detailed experimental protocols for their synthesis, separation, and characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in fields where stereoisomerism plays a critical role.

Introduction to the Chirality of this compound

This compound (C₆H₁₃Cl) is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group, and a butyl group. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-chlorohexane and (S)-2-chlorohexane.[2][3] The spatial arrangement of these substituents around the chiral center determines the absolute configuration of each enantiomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules.

The presence of chirality profoundly influences the molecule's interaction with other chiral entities, a critical consideration in drug development and other biological applications where stereospecific interactions are paramount.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl | [4][5][6] |

| Molecular Weight | 120.62 g/mol | [1][4][5][6] |

| Boiling Point (racemic) | 122-125 °C | [5][7] |

| Density (racemic) | 0.869 - 0.872 g/mL | [6][7] |

| Refractive Index (racemic) | ~1.414 - 1.417 | [5][7] |

| Specific Rotation, [α]ᴅ (R)-enantiomer | Data not available in searched literature | |

| Specific Rotation, [α]ᴅ (S)-enantiomer | Data not available in searched literature |

Spectroscopic Data:

The mass, infrared, and nuclear magnetic resonance spectra of racemic this compound are well-documented.[4][8][9][10] While the standard ¹H and ¹³C NMR spectra of the enantiomers are identical, their differentiation can be achieved using chiral shift reagents.

-

¹H NMR (CDCl₃): Chemical shifts are observed for the methyl, methylene, and methine protons.

-

¹³C NMR (CDCl₃): Six distinct carbon signals are present.[4][8]

-

IR (liquid film): Characteristic C-H and C-Cl stretching and bending vibrations are observed.

-

Mass Spectrometry (EI): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[9]

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically enriched this compound typically involves the use of chiral starting materials. The following protocols outline the preparation of (S)-2-chlorohexane and a proposed pathway for (R)-2-chlorohexane.

Synthesis of (S)-2-Chlorohexane with Retention of Configuration

(S)-2-chlorohexane can be synthesized from (S)-2-hexanol via a nucleophilic substitution reaction using thionyl chloride (SOCl₂). This reaction proceeds through an Sₙi (substitution nucleophilic internal) mechanism, which results in the retention of stereochemistry at the chiral center.

Experimental Protocol:

-

Materials: (S)-2-hexanol, thionyl chloride (SOCl₂), pyridine (B92270) (optional, as a scavenger for HCl), anhydrous diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve (S)-2-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude (S)-2-chlorohexane by fractional distillation.

-

Proposed Synthesis of (R)-2-Chlorohexane with Inversion of Configuration

The synthesis of (R)-2-chlorohexane can be achieved from (S)-2-hexanol by employing a reagent system that promotes an Sₙ2 reaction, leading to an inversion of stereochemistry. A common method for this transformation is the Appel reaction.

Experimental Protocol:

-

Materials: (S)-2-hexanol, triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄) or hexachloroacetone (B130050), anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in the anhydrous solvent.

-

Add the carbon tetrachloride or hexachloroacetone to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of (S)-2-hexanol in the same anhydrous solvent.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting (R)-2-chlorohexane by fractional distillation.

-

Enantiomeric Separation

The separation of the racemic mixture of this compound into its individual enantiomers is crucial for studying their distinct properties. Chiral gas chromatography (GC) is a powerful technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography

-

Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXse), is typically used.

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly employed.

-

Temperature Program: An optimized temperature program is necessary to achieve baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature.

-

Sample Preparation: The racemic this compound is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection. For some chiral columns, derivatization of the analyte may be necessary to improve separation.

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee) of a sample.

Stereochemical Characterization

Polarimetry

Polarimetry is a technique used to measure the optical rotation of a chiral compound. The specific rotation is a characteristic physical property of an enantiomer.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the enantiomerically pure or enriched this compound of a known concentration (c, in g/mL) in a suitable achiral solvent.

-

Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution and measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, which have different NMR spectra.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

-

Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃], to the NMR tube.[11]

-

Spectral Acquisition: Acquire ¹H NMR spectra after each addition of the shift reagent.

-

Analysis: The signals corresponding to the protons in the two enantiomers will shift to different extents, leading to the separation of formerly overlapping peaks. The relative integration of the separated signals can be used to determine the enantiomeric ratio.

Visualizations

Chirality of this compound

Caption: Enantiomers of this compound as non-superimposable mirror images.

Experimental Workflow for Synthesis of (S)-2-Chlorohexane

Caption: Synthesis of (S)-2-chlorohexane from (S)-2-hexanol.

Logical Relationship for Enantiomeric Analysis

Caption: Analytical workflow for the separation and characterization of this compound enantiomers.

Conclusion

This technical guide has provided a detailed examination of the chirality and stereochemistry of this compound. The existence of (R) and (S) enantiomers has been established, and their significance in stereospecific chemical interactions has been highlighted. While general physicochemical and spectroscopic data for the racemate are available, specific optical rotation data for the pure enantiomers remain to be experimentally determined and reported in the literature. The provided experimental protocols for stereoselective synthesis, chiral separation, and stereochemical characterization offer a practical framework for researchers working with this important chiral molecule. The continued investigation into the properties and reactions of the individual enantiomers of this compound will undoubtedly contribute to advancements in asymmetric synthesis and the development of new chiral drugs.

References

- 1. This compound | 638-28-8 | Benchchem [benchchem.com]

- 2. (2S)-2-chlorohexane | C6H13Cl | CID 86308648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-chlorohexane | C6H13Cl | CID 54057655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. spectrabase.com [spectrabase.com]

- 9. Hexane, 2-chloro- | C6H13Cl | CID 12521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(638-28-8) 1H NMR [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

(S)-2-chlorohexane and (R)-2-chlorohexane properties

An In-depth Technical Guide on the Properties of (S)-2-chlorohexane and (R)-2-chlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-chlorohexane and (R)-2-chlorohexane are the two enantiomers of the chiral alkyl halide 2-chlorohexane. As chiral molecules, they possess identical physical properties in an achiral environment but exhibit different interactions with other chiral molecules and with plane-polarized light. This stereochemical difference can lead to significant variations in their biological activity, making the study and synthesis of individual enantiomers crucial in the fields of pharmacology and drug development. Chlorinated hydrocarbons serve as versatile intermediates in organic synthesis, and understanding the specific properties of each enantiomer is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs).[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and toxicological profile of (S)- and (R)-2-chlorohexane. It includes detailed experimental protocols for their synthesis and outlines key stereospecific reactions.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl | [1][2] |

| Molecular Weight | 120.62 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 122 °C | [1] |

| Melting Point | Not available | |

| Density | 0.879 g/cm³ | [1] |

| Flash Point | 25 °C | |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [3] |

| Specific Rotation [α]D ((S)-enantiomer) | Data not available | |

| Specific Rotation [α]D ((R)-enantiomer) | Data not available |

Note: As enantiomers, (S)-2-chlorohexane and (R)-2-chlorohexane will have specific rotations that are equal in magnitude but opposite in direction. For comparison, the specific rotation of the analogous compound (S)-2-chloropentane is +34.07°.[4]

Synthesis and Resolution

The preparation of enantiomerically enriched or pure this compound can be achieved through stereospecific synthesis from a chiral precursor or by resolution of the racemic mixture.

Stereospecific Synthesis of (R)-2-chlorohexane

(R)-2-chlorohexane can be synthesized from the commercially available chiral precursor (S)-2-hexanol. The reaction with thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center.

Resolution of Racemic this compound

Since this compound itself does not possess functional groups amenable to forming diastereomeric salts with common resolving agents, a common strategy involves derivatization. For instance, the racemic this compound can be converted to a racemic alcohol, which is then resolved. However, a more direct approach would involve kinetic resolution.

Kinetic Resolution: This method uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Chemical Reactivity

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

-

Sₙ2 Mechanism: This is a one-step process where a strong, non-bulky nucleophile attacks the chiral carbon from the side opposite to the leaving group (chloride). This "backside attack" results in a complete inversion of the stereochemical configuration. For example, the reaction of (S)-2-chlorohexane with a strong nucleophile like iodide (I⁻) in an aprotic polar solvent such as acetone (B3395972) will yield (R)-2-iodohexane.

-

Sₙ1 Mechanism: This is a two-step process that proceeds through a planar carbocation intermediate. This mechanism is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). Because the nucleophile can attack the planar carbocation from either face with nearly equal probability, the Sₙ1 reaction of an enantiomerically pure starting material leads to a racemic mixture of the product.

Elimination Reactions

-

E2 Mechanism: This is a one-step process favored by strong, bulky bases. The base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion is eliminated simultaneously to form an alkene.

-

E1 Mechanism: This is a two-step process that competes with the Sₙ1 reaction and also proceeds through a carbocation intermediate. It is favored by weak bases and polar protic solvents.

Experimental Protocols

Synthesis of (R)-2-chlorohexane from (S)-2-hexanol (Adapted Protocol)

This protocol is adapted from general procedures for the conversion of secondary alcohols to alkyl chlorides with inversion of configuration.

Materials:

-

(S)-2-hexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place (S)-2-hexanol (1 equivalent) and anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred solution of the alcohol over 30 minutes.

-

After the addition is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture.

-

Remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and then pour it into a separatory funnel containing ice-cold water.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude (R)-2-chlorohexane can be purified by fractional distillation.

Measurement of Optical Rotation (General Protocol)

While the specific rotation of (S)- and (R)-2-chlorohexane is not reported, the following protocol outlines how it would be measured.

Materials and Equipment:

-

Enantiomerically pure sample of this compound

-

A suitable solvent (e.g., ethanol, chloroform)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a sample of the enantiomerically pure this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the polarimeter sample tube (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]ᵀD = α / (l × c).

Toxicological and Safety Information

-

Hazards: this compound is a flammable liquid and vapor. It is reported to cause skin and serious eye irritation.[5][6][7]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[5][6]

-

First Aid: In case of skin contact, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[6]

-

Toxicological Data: There is no specific data available for carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[5][6] As with other chlorinated hydrocarbons, there may be risks associated with long-term exposure, and it may have cytotoxic effects by disrupting cellular membranes.[1]

Applications in Drug Development

The primary role of (S)- and (R)-2-chlorohexane in drug development is as a chiral building block or intermediate in the synthesis of more complex molecules. The stereochemistry at the C-2 position can be crucial for the biological activity of the final API. By using an enantiomerically pure starting material like (S)- or (R)-2-chlorohexane, chemists can control the stereochemistry of the target molecule, which is a fundamental aspect of modern drug design and development. The reactivity of the C-Cl bond allows for the introduction of various functional groups through nucleophilic substitution, making it a versatile synthon.[1]

Conclusion

(S)-2-chlorohexane and (R)-2-chlorohexane are important chiral intermediates whose stereochemical purity is critical for their application in stereoselective synthesis. While there are gaps in the publicly available experimental data, particularly regarding their specific optical rotation and detailed toxicology, their synthesis and reactivity are well-understood within the principles of organic chemistry. This guide provides a foundational understanding for researchers and professionals working with these enantiomers, emphasizing the importance of stereochemical control in chemical synthesis and drug development.

References

- 1. This compound | 638-28-8 | Benchchem [benchchem.com]

- 2. (2S)-2-chlorohexane | C6H13Cl | CID 86308648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safe Handling of 2-Chlorohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 2-chlorohexane, tailored for laboratory and research environments. It encompasses physical and chemical properties, toxicological profiles, risk assessment strategies, and emergency procedures to ensure the safe and effective use of this compound in scientific research and development.

Chemical and Physical Properties

This compound is a colorless liquid and a member of the alkyl chloride family.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings. Quantitative data for this compound and its isomers are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of Chlorohexane Isomers

| Property | This compound | 1-Chlorohexane | 3-Chlorohexane |

| CAS Number | 638-28-8[2] | 544-10-5 | 928-46-1 |

| Molecular Formula | C₆H₁₃Cl[2] | C₆H₁₃Cl | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol [2] | 120.62 g/mol | 120.62 g/mol |

| Appearance | Colorless liquid[1] | Colorless liquid | Colorless liquid |

| Boiling Point | 122.5 °C | 134-135 °C | 122-124 °C |

| Melting Point | -74.6 °C (estimate) | -94 °C | No data available |

| Density | 0.872 g/cm³ at 20 °C | 0.879 g/cm³ at 20 °C | 0.871 g/cm³ at 25 °C |

| Flash Point | 25 °C (77 °F) | 27 °C (81 °F) | 27 °C (81 °F) |

| Vapor Pressure | 13.5 mmHg at 25 °C | 9.37 mmHg at 25 °C | No data available |

| Water Solubility | Insoluble[1] | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in hexane, benzene, and diethyl ether.[1] | Soluble in alcohol, ether | Soluble in alcohol, ether |

Toxicological Data and Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as a flammable liquid and an irritant.

Table 2: GHS Hazard Classification

| Hazard Class | This compound | 1-Chlorohexane | 3-Chlorohexane |

| Flammable Liquids | Category 3[2] | Category 3 | Category 3[3] |

| Skin Corrosion/Irritation | Category 2[2] | Category 2 | Category 2[3] |

| Serious Eye Damage/Irritation | Category 2[2] | Category 2 | Category 2[3] |

Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Signal Word: Warning[2]

Experimental Protocols for Toxicological Assessment

To provide a comprehensive understanding of the basis for the hazard classifications, this section details the standard methodologies for key toxicological experiments. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

3.1. Acute Oral Toxicity (OECD 423)

This method is used to determine the oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at a defined dose. Observations of effects and mortality are made. The outcome of the first step determines the subsequent steps, with the goal of identifying a dose that causes mortality in some animals.

-

Procedure:

-

Healthy, young adult rats of a single sex are used.

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

3.2. Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of an animal, and the resulting skin reactions are evaluated at specific intervals.

-

Procedure:

-

A single, healthy young adult albino rabbit is used for the initial test.

-

The fur on the animal's back is clipped.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin under a gauze patch.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale (Draize scale).

-

3.3. Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.

-

Procedure:

-

A single, healthy young adult albino rabbit with no pre-existing eye defects is used.

-

A 0.1 mL (liquid) or 0.1 g (solid) dose of the test substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be considered.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and strong bases.

Risk Assessment and Control Workflow

A systematic risk assessment is crucial before commencing any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating hazards.

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is dependent on the specific experimental conditions. The following flowchart provides a decision-making guide for ensuring adequate protection.

References

A Technical Guide to 2-Chlorohexane: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorohexane is a halogenated aliphatic hydrocarbon with significant applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its utility is underscored by the presence of a chlorine substituent, which serves as a reactive site for various nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. The typical purity of commercially available this compound is ≥98%, as determined by gas chromatography (GC). It is crucial for researchers to consider the purity and potential isomers when sourcing this reagent for sensitive applications.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Product Number | Purity (as stated by supplier) | Analysis Method |

| Sigma-Aldrich | C448666 | 98% | GC |

| TCI America | C0890 | >98.0% | GC |

| Fisher Scientific | C08905G | ≥98.0% | GC |

| Santa Cruz Biotechnology | sc-238793 | N/A | N/A |

| MolPort | MolPort-003-987-083 | 98% (GC) | GC |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol |

| CAS Number | 638-28-8 |

| Boiling Point | 122-124 °C |

| Density | 0.872 g/mL at 25 °C |

| Refractive Index | n20/D 1.411 |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several routes, with two common methods being the hydrochlorination of 1-hexene (B165129) and the chlorination of 2-hexanol (B165339).

This method follows Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the chloride atom adds to the more substituted carbon atom, yielding this compound as the major product.[1]

Reaction: CH₃(CH₂)₃CH=CH₂ + HCl → CH₃(CH₂)₃CHClCH₃

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath.

-

Reagents: Add 1-hexene to a suitable aprotic solvent, such as dichloromethane, in the flask.

-

Reaction: Bubble dry hydrogen chloride gas through the solution while stirring. The reaction is typically exothermic and should be maintained at a low temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation to yield the crude this compound.

The conversion of secondary alcohols to alkyl chlorides using thionyl chloride is a common and effective method that often proceeds with inversion of stereochemistry.[2]

Reaction: CH₃(CH₂)₃CH(OH)CH₃ + SOCl₂ → CH₃(CH₂)₃CHClCH₃ + SO₂ + HCl

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry.

-

Reagents: Add 2-hexanol to the flask. Cool the flask in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred alcohol. The reaction is exothermic and will generate sulfur dioxide and hydrogen chloride gas, which should be vented through a gas trap.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice to decompose any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the crude this compound with a suitable organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

Purification of this compound by Fractional Distillation

Crude this compound obtained from synthesis will likely contain unreacted starting materials and byproducts. Fractional distillation is an effective method for purification.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.

-

Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.

-

Distillation: Gently heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 122-124 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.

-

Storage: Store the purified this compound in a tightly sealed container in a cool, dry place.

Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is the standard method for assessing the purity of this compound. A flame ionization detector (FID) is suitable for detecting hydrocarbons.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC-FID Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5, or similar). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 150 °C.

-

Final hold: Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 or as appropriate for the sample concentration.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups. It can also undergo elimination reactions to form hexenes. This reactivity makes it a valuable precursor in the development of pharmaceutical agents and other biologically active compounds. The introduction of a chloro-substituent can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Visualizations

References

Potential applications of 2-Chlorohexane in organic synthesis

An In-depth Technical Guide to the Applications of 2-Chlorohexane in Organic Synthesis

Introduction